molecular formula C12H13N3O2 B2926313 (3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile CAS No. 687614-64-8

(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile

Cat. No.: B2926313
CAS No.: 687614-64-8
M. Wt: 231.255
InChI Key: CTMPSAKTWCHPSJ-UHFFFAOYSA-N
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Description

“(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile” is a nitrile-containing organic compound featuring a pyrrolidine ring linked to a 3-nitrophenyl group via an acetonitrile bridge. Its molecular formula is C₁₂H₁₃N₃O₂, with a molar mass of 239.26 g/mol.

No direct spectral or pharmacological data for this specific compound are provided in the available evidence, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name

2-(3-nitrophenyl)-2-pyrrolidin-1-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-9-12(14-6-1-2-7-14)10-4-3-5-11(8-10)15(16)17/h3-5,8,12H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMPSAKTWCHPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C#N)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile typically involves the reaction of 3-nitrobenzaldehyde with pyrrolidine and acetonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, spectroscopic, and functional differences between “(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile” and its closest analogs:

Compound Name Molecular Formula Key Substituents Spectroscopic Data (UV/IR) Applications/Toxicity References
This compound C₁₂H₁₃N₃O₂ 3-Nitrophenyl, pyrrolidine, nitrile No direct data Discontinued; research use
[2-(Nitromethylene)-1-pyrrolidinyl]acetonitrile C₇H₉N₃O₂ Nitromethylene, pyrrolidine, nitrile IR: Nitromethylene (C=NO₂), nitrile (C≡N) Pesticide; synthetic toxin (T3D1064)
(2-Chloro-6-fluorophenyl)(pyrrolidin-1-yl)acetonitrile C₁₂H₁₂ClFN₂ 2-Chloro-6-fluorophenyl, pyrrolidine Molecular mass: 238.69 g/mol No direct application data
2-(4-(Bromomethyl)phenyl)-N-(3-(pyrrolidin-1-yl)propyl)acetamide C₁₇H₂₄BrN₃O Bromomethylphenyl, amide, pyrrolidine Synthetic intermediate; pale orange solid (70% yield) HIV-1/CXCR4 inhibitor research

Structural and Functional Insights

Electron-Withdrawing vs. In contrast, the 2-chloro-6-fluorophenyl analog () combines moderate electron-withdrawing (Cl, F) effects, which may alter solubility and reactivity. The nitromethylene substituent in T3D1064 () adds a reactive nitroalkene group, making it a potent pesticide but also a synthetic toxin.

Spectroscopic Comparisons :

  • While direct UV/IR data for the target compound are unavailable, related compounds with nitrile groups (e.g., ) show λmax ≈ 250–252 nm in acetonitrile, attributed to π→π* transitions in aromatic systems. The absence of a conjugated system in the target compound may shift this absorption.
  • IR spectra of nitrile-containing analogs (e.g., T3D1064) show characteristic C≡N stretches near 2200 cm⁻¹ , while nitro groups exhibit strong N=O stretches near 1500–1600 cm⁻¹ .

T3D1064’s classification as a pesticide underscores the toxicity risks associated with nitromethylene and nitrile groups.

Research Implications and Gaps

  • Synthetic Challenges : The discontinued status of “this compound” suggests synthetic complexity or instability, warranting further optimization studies.
  • Pharmacological Potential: Structural analogs with pyrrolidine-acetonitrile motifs show diverse biological activities (e.g., antiviral, pesticidal), implying unexplored applications for the target compound.
  • Data Limitations : Absence of direct spectral or toxicity data for the target compound necessitates experimental characterization to validate hypotheses derived from analogs.

Biological Activity

(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer treatment and as an inhibitor of tubulin polymerization. This article explores the biological activity of this compound, highlighting its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O2C_{11}H_{12}N_4O_2, with a molecular weight of 232.24 g/mol. The compound features a pyrrolidine ring attached to a 3-nitrophenyl group, which is crucial for its biological activity.

The primary mechanism of action for this compound involves its interaction with tubulin, a key protein in cell division. Compounds that inhibit tubulin polymerization can effectively disrupt cancer cell proliferation. Research indicates that derivatives containing the nitrophenyl moiety exhibit significant inhibitory activity against tubulin assembly, making them potential candidates for anticancer therapies.

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the nitrophenyl and pyrrolidine components can greatly influence the biological activity of the compound. For instance:

  • Nitro Group Positioning : The position of the nitro group on the phenyl ring affects binding affinity and inhibitory potency.
  • Pyrrolidine Substituents : Variations in the pyrrolidine ring can enhance or diminish activity against specific cancer cell lines.

Biological Activity Data

CompoundIC50 (μM)TargetNotes
This compound8.9Tubulin PolymerizationSignificant inhibition observed
1-(3-Nitrophenyl)-pyrrole8.9Tubulin PolymerizationNotable for its potency
Amino derivative1.4Tubulin AssemblyEnhanced activity compared to parent compound

The data indicates that derivatives with amino substitutions show improved inhibition of tubulin assembly, suggesting that further modifications could yield even more potent compounds.

Case Studies

  • Anticancer Activity : A study evaluated a series of pyrrole derivatives, including those similar to this compound, revealing their ability to inhibit growth in various cancer cell lines such as MCF-7 breast cancer cells. The most potent derivatives achieved IC50 values as low as 15 nM, indicating strong potential for therapeutic development .
  • Tubulin Polymerization Inhibition : Research focused on the inhibition of tubulin polymerization showed that compounds with nitro groups significantly affected cell division processes in vitro. For example, one derivative exhibited an IC50 value of 8.9 μM against tubulin polymerization, highlighting the efficacy of nitrophenyl derivatives in disrupting microtubule dynamics .

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